molecular formula C30H36N2O8 B8133692 Dbco-NH-peg4-CH2CH2cooh CAS No. 2110448-99-0

Dbco-NH-peg4-CH2CH2cooh

Cat. No.: B8133692
CAS No.: 2110448-99-0
M. Wt: 552.6 g/mol
InChI Key: NSVSVWJDGZGQGL-UHFFFAOYSA-N
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Description

Dbco-NH-peg4-CH2CH2cooh, also known as ADIBO-NH-PEG4-CH2CH2COOH , is a compound used in the field of biochemistry, particularly in copper-free click reactions . It has a molecular formula of C32H40N2O9 and a molecular weight of 596.67 .


Synthesis Analysis

This compound can be synthesized using a variety of methods. One common method involves the use of NHS esters, which are moisture-sensitive . The NHS-ester moiety readily hydrolyzes and becomes non-reactive, so stock solutions should be prepared immediately before use . The reaction is more efficient at high concentrations and temperatures .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C32H40N2O9 . This indicates that the molecule is composed of 32 carbon atoms, 40 hydrogen atoms, 2 nitrogen atoms, and 9 oxygen atoms .


Chemical Reactions Analysis

This compound is known to react specifically and efficiently with a primary amine . This reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions . The compound is soluble in aqueous buffers up to 1.5 mM .


Physical and Chemical Properties Analysis

This compound appears as a viscous liquid . It is recommended to be stored at -18℃ for long-term storage .

Mechanism of Action

Dbco-NH-peg4-CH2CH2cooh is often used as a linker in the synthesis of PROTACs . PROTACs are molecules that can degrade target proteins by recruiting them to an E3 ubiquitin ligase, which tags the target protein for degradation .

Properties

IUPAC Name

3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c33-28(12-15-37-17-19-39-21-22-40-20-18-38-16-13-30(35)36)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVSVWJDGZGQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113186
Record name 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110448-99-0
Record name 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2110448-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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